5,7-Dichlorokynurenic Acid

Neuroscience Electrophysiology NMDA Receptor Pharmacology

5,7-Dichlorokynurenic acid (5,7-DCKA) is the definitive, BBB-impermeable NMDA receptor glycine site antagonist (KB=65 nM) for precise ex vivo electrophysiology and in vitro excitotoxicity modeling. Unlike broader-spectrum kynurenic acid analogs, its high selectivity and affinity ensure reproducible synaptic dissection in brain slice preparations. It also serves as the essential precursor for the superior [3H]5,7-DCKA radioligand (Kd=69 nM), enabling high-resolution receptor autoradiography. Procure this ≥98% (HPLC) pure, foundational tool compound to standardize your NMDA receptor pharmacology and neuroprotection screening assays with confidence.

Molecular Formula C10H5Cl2NO3
Molecular Weight 258.05 g/mol
CAS No. 131123-76-7
Cat. No. B1669893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichlorokynurenic Acid
CAS131123-76-7
Synonyms5,7-DCKA
5,7-dichlorokynurenic acid
5,7-dichloroquinurenic acid
Molecular FormulaC10H5Cl2NO3
Molecular Weight258.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Cl
InChIInChI=1S/C10H5Cl2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16)
InChIKeyBGKFPRIGXAVYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichlorokynurenic Acid (CAS 131123-76-7): Potent and Selective NMDA Glycine Site Antagonist for Scientific Procurement


5,7-Dichlorokynurenic acid (5,7-DCKA) is a synthetic derivative of the endogenous neuroactive metabolite kynurenic acid [1]. It functions as a potent, competitive, and selective antagonist of the strychnine-insensitive glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor complex [2]. This compound is a foundational research tool for dissecting glutamatergic neurotransmission and is widely used in electrophysiological and neuropharmacological studies involving NMDA receptor function .

5,7-Dichlorokynurenic Acid: Why Kynurenic Acid Analogs are Not Interchangeable in Research Procurement


While kynurenic acid (KA) and its chlorinated analogs all target the NMDA receptor glycine site, they are not functionally interchangeable due to stark differences in receptor affinity, selectivity for the NMDA receptor subtype, and crucially, their ability to penetrate the central nervous system [1]. These factors, which are quantified in the section below, directly impact experimental reproducibility and study design, making the selection of the precise tool compound critical. The addition of two chlorine atoms at the 5 and 7 positions on the quinoline ring of 5,7-DCKA fundamentally alters its pharmacological profile, distinguishing it from both the endogenous, broad-spectrum parent molecule kynurenic acid and the less potent 7-chlorokynurenic acid [2].

Quantitative Evidence Guide: Differentiating 5,7-Dichlorokynurenic Acid (5,7-DCKA) from Closest Analogs


Superior Affinity for the NMDA Receptor Glycine Site vs. 7-Chlorokynurenic Acid

5,7-DCKA demonstrates approximately 8.6-fold higher affinity for the NMDA receptor glycine site compared to 7-chlorokynurenic acid (7-CKA). This is supported by direct electrophysiological measurements in Xenopus oocytes expressing rat brain mRNA [1].

Neuroscience Electrophysiology NMDA Receptor Pharmacology

Enhanced Selectivity for NMDA over Kainate Receptors vs. 7-Chlorokynurenic Acid

5,7-DCKA exhibits a significantly improved selectivity profile, being 509-fold more potent at the NMDA glycine site versus the kainate receptor, compared to the original prototype 7-chlorokynurenic acid [1]. This high degree of selectivity is crucial for isolating NMDA receptor-specific effects from those mediated by other ionotropic glutamate receptors.

Receptor Selectivity Glutamate Receptors Off-Target Activity

Blood-Brain Barrier Impermeability: A Critical Distinction for in vivo vs. ex vivo/in vitro Applications

Both 5,7-DCKA and its close analog 7-chlorokynurenic acid are excluded from the brain by the blood-brain barrier (BBB) [1]. This shared characteristic is a critical consideration for experimental design. For in vivo CNS studies, these compounds cannot be administered systemically; their brain delivery necessitates the use of a prodrug approach, such as L-4,6-dichlorokynurenine [1]. Conversely, this feature is an advantage for ex vivo brain slice electrophysiology, in vitro cell culture models, or studies targeting peripheral NMDA receptors, as it eliminates confounding central effects and ensures the compound's actions are restricted to the intended compartment.

Blood-Brain Barrier in vivo Pharmacology Prodrugs CNS Delivery

Radioligand Binding Properties: Enables Direct Quantification of NMDA Glycine Sites

The tritiated form of this compound, [3H]5,7-DCKA, serves as a high-affinity antagonist radioligand for the NMDA receptor glycine site [1]. Its binding characteristics are superior to the commonly used agonist radioligand [3H]glycine. [3H]5,7-DCKA binds to rat brain synaptosomes with a dissociation constant (Kd) of 69 ± 23 nM and a maximum binding capacity (Bmax) of 14.5 ± 3.2 pmol/mg protein, achieving 65-70% specific binding at 10 nM [1]. This is more selective and has higher affinity than [3H]glycine [1].

Radioligand Binding Receptor Autoradiography Glycine Site 3H-DCKA

Procurement-Driven Application Scenarios for 5,7-Dichlorokynurenic Acid


Ex Vivo Electrophysiology: Patch-Clamp Recordings in Acute Brain Slices

5,7-DCKA is an ideal tool for isolating the glycine-dependent component of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in ex vivo brain slice preparations [1]. Its high affinity (KB=65 nM) and selectivity for the glycine site [2] allow for precise pharmacological dissection of synaptic transmission. Since the compound does not cross the blood-brain barrier, direct application to the brain slice in the recording chamber ensures that observed effects are confined to the ex vivo tissue and are not confounded by prior systemic actions .

In Vitro Neuroprotection Assays: Modeling Excitotoxicity in Primary Neuronal Cultures

This compound is a critical reagent for establishing and validating in vitro models of glutamate-induced excitotoxicity, a key mechanism in stroke and neurodegenerative diseases [1]. As demonstrated, 5,7-DCKA reduces NMDA-induced neuronal injury in rat cortical cell cultures [2]. Its use in these assays provides a standard, well-characterized positive control for neuroprotection studies and is essential for screening novel drug candidates that target the NMDA receptor complex.

Radioligand Binding and Autoradiography Studies

5,7-DCKA is the precursor for the high-affinity antagonist radioligand [3H]5,7-DCKA, which is a superior alternative to [3H]glycine for mapping and quantifying the strychnine-insensitive glycine binding site [1]. With a Kd of 69 nM and high specific binding [1], this radioligand is employed in receptor autoradiography to visualize NMDA receptor distribution in brain tissue sections and in competition binding assays to determine the affinity (Ki) of unlabeled compounds for the glycine site [2].

Prodrug Development for CNS-Targeted Therapeutics

The blood-brain barrier impermeability of 5,7-DCKA is a key design principle for developing CNS-penetrant NMDA glycine site antagonists [1]. This compound serves as a benchmark for evaluating novel prodrug strategies, such as the use of L-4,6-dichlorokynurenine, which is designed to be transported into the brain and then converted to 5,7-DCKA [1]. In this context, 5,7-DCKA is the essential 'payload' that must be validated to ensure the prodrug delivers the correct active pharmacological agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dichlorokynurenic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.